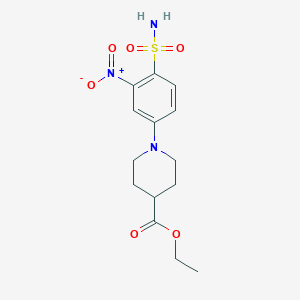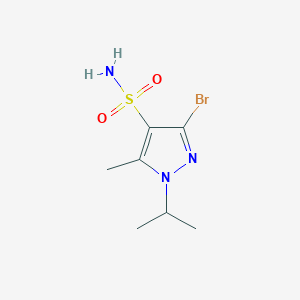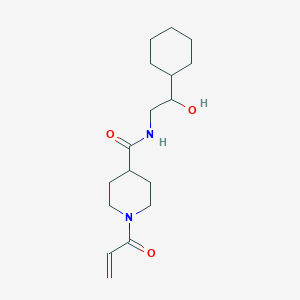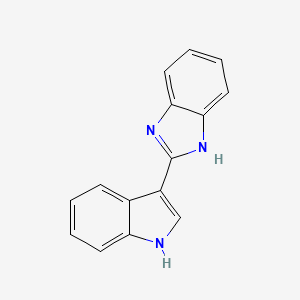
Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . Various intra- and intermolecular reactions have been used to form different piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s a common structure in many pharmaceutical compounds .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, Ethyl 4-piperidinecarboxylate has a boiling point of 204 °C, a density of 1.02 g/mL at 25 °C, and is miscible with water .Scientific Research Applications
Synthesis and Chemical Characterization
Research on Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate and related compounds has led to the development of novel synthetic methodologies and characterizations. For instance, the study by Amaral (1969) introduced the 2-(p-nitrophenylthio)ethyl group for carboxyl-group protection in peptide synthesis, offering an alternative with distinct advantages for selective removal after conversion into the corresponding sulphone by treatment with alkali (Amaral, 1969).
Anticancer Activity
The potential anticancer activity of derivatives of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate has been investigated. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, identifying compounds with significant anticancer potential relative to doxorubicin, suggesting the need for further studies to confirm their therapeutic usefulness (Rehman et al., 2018).
Molecular Docking and Enzyme Inhibition
Khalid, Rehman, and Abbasi (2014) conducted a study on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives synthesized from ethyl piperidine-4-carboxylate. These compounds were screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, demonstrating potential as inhibitors. Molecular docking further examined their binding interactions with AChE and BChE human proteins, confirming their inhibitory potential (Khalid, Rehman, & Abbasi, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-2-23-14(18)10-5-7-16(8-6-10)11-3-4-13(24(15,21)22)12(9-11)17(19)20/h3-4,9-10H,2,5-8H2,1H3,(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSFECIHFFUYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2683528.png)


![3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide](/img/structure/B2683532.png)
![N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide](/img/structure/B2683533.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2683536.png)

![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2683539.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2683544.png)
![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2683545.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2683546.png)
![N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2683548.png)